molecular formula C23H21N3O5S B2878355 Methyl 4-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 899756-00-4

Methyl 4-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No. B2878355
M. Wt: 451.5
InChI Key: IAKPMGQMPLLQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It can include information about the reagents and conditions required for the reactions, as well as the products formed .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include information about the compound’s chemical reactivity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound is used as a reagent in the synthesis of heterocyclic systems, particularly in the preparation of various substituted fused pyrimidinones. These heterocycles are significant due to their presence in numerous biologically active molecules and potential therapeutic agents. The process involves selective catalytic hydrogenation techniques to yield amino-substituted heterocycles with high efficiency, showcasing its versatility in organic synthesis (Toplak et al., 1999).

Intermediate in Medicinal Chemistry

Another important application is its role as an intermediate in the synthesis of compounds with potential anti-inflammatory and analgesic properties. The derivatives synthesized from this compound have shown significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), which are critical targets for anti-inflammatory drugs. Some of these derivatives have exhibited high COX-2 selectivity, making them promising candidates for the development of new anti-inflammatory agents with reduced side effects (Abu‐Hashem et al., 2020).

Antimicrobial and Molluscicidal Activities

The compound is also utilized in the synthesis of new benzimidazole derivatives, which have been evaluated for their antimicrobial and molluscicidal activities. These activities are crucial in the search for new antimicrobial agents and in the development of compounds that can control mollusc populations, which are vectors for various diseases (Nofal et al., 2002).

Herbicide Development

In the field of agrochemicals, derivatives of Methyl 4-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate have been synthesized for use as herbicidal agents. These compounds have been tailored for effective weed control, demonstrating the compound's application in enhancing agricultural productivity and management (Yuan-xiang, 2008).

Safety And Hazards

This involves studying the compound’s toxicity and potential hazards. It can include information about the compound’s LD50, safety precautions to be taken while handling the compound, and its environmental impact .

properties

IUPAC Name

methyl 4-[[2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-3-12-26-21(28)20-19(16-6-4-5-7-17(16)31-20)25-23(26)32-13-18(27)24-15-10-8-14(9-11-15)22(29)30-2/h4-11H,3,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKPMGQMPLLQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

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